

Application Notes and Protocols for [11C]GSK931145 PET Image Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended image reconstruction parameters for Positron Emission Tomography (PET) studies using the novel glycine transporter type 1 (GlyT-1) radioligand, [11C]GSK931145. The following protocols are compiled from preclinical and clinical research to guide users in obtaining high-quality, quantitative images for drug development and scientific investigation.

Introduction

[11C]GSK931145 is a promising PET tracer for in-vivo imaging of GlyT-1, a key target in the development of therapeutics for neurological and psychiatric disorders such as schizophrenia. Accurate and reproducible quantification of [11C]GSK931145 uptake is critically dependent on the standardized application of image reconstruction protocols. This document outlines the key parameters and methodologies for reconstructing [11C]GSK931145 PET data.

Data Presentation: Recommended Reconstruction Parameters

The following tables summarize the quantitative image reconstruction parameters for [11C]**GSK931145** PET studies, categorized by preclinical and human imaging. These parameters are based on published methodologies and common practices in the field.

Table 1: Preclinical [11C]GSK931145 PET Image Reconstruction Parameters

Parameter	Recommendation	Source / Comment
Reconstruction Algorithm	3D Ordered Subset Expectation Maximization (OSEM)	A widely used iterative reconstruction method.
Iterations	10	As reported in motion correction studies with this tracer.
Subsets	8	As reported in motion correction studies with this tracer.
Post-reconstruction Filter	3D Gaussian	To reduce image noise.
Filter Full Width at Half Maximum (FWHM)	4.0 mm	A common choice for balancing noise and resolution.
Attenuation Correction	CT-based or Measured	Using a transmission scan or CT data.
Scatter Correction	Implemented by scanner software	Specific algorithm may vary by manufacturer.
Randoms Correction	Delayed coincidence window	Standard method for correcting random events.
Voxel Size	Anisotropic (e.g., 4.17 x 4.17 x 2.03 mm)	Dependent on the specific small-animal PET scanner.
Matrix Size	128 x 128 or higher	To ensure adequate sampling of the field of view.

Table 2: Human [11C]GSK931145 PET Image Reconstruction Parameters

Parameter	Recommendation	Source / Comment
Reconstruction Algorithm	3D Ordered Subset Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling	State-of-the-art for modern PET scanners, improving signal-to-noise and spatial resolution. One study mentions the use of a 3D ML-OS-EM reconstruction algorithm.[1]
Iterations	2 - 4	A typical range for clinical brain PET studies.
Subsets	20 - 32	A common range for clinical brain PET studies.
Post-reconstruction Filter	3D Gaussian	To manage noise in the reconstructed images.
Filter Full Width at Half Maximum (FWHM)	4.0 - 6.0 mm	The exact value should be optimized for the specific scanner and research question.
Attenuation Correction	CT-based or MR-based (for PET/MR)	Essential for quantitative accuracy.
Scatter Correction	Implemented by scanner software (e.g., Single Scatter Simulation)	Crucial for accurate quantification.
Randoms Correction	Delayed coincidence window	Standard on all modern PET scanners.
Voxel Size	Isotropic (e.g., 2.0 x 2.0 x 2.0 mm)	Typical for modern human PET scanners.
Matrix Size	128 x 128 or 256 x 256	Depending on the scanner and desired resolution.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed protocols for the key steps in [11C]**GSK931145** PET image reconstruction.

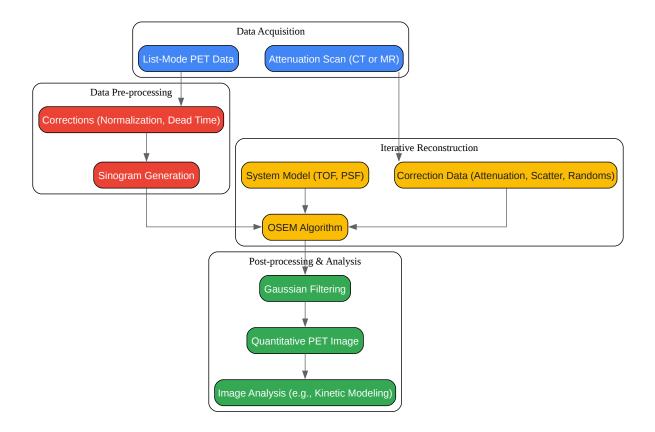
Protocol 1: Preclinical PET Image Reconstruction

- Data Acquisition:
 - Administer [11C]GSK931145 intravenously to the anesthetized animal.
 - Acquire dynamic or static PET data in 3D list-mode format for the desired duration.
 - Perform a transmission scan (using a radioactive source) or a low-dose CT scan for attenuation correction.
- Data Pre-processing:
 - Correct for detector non-uniformities and dead time.
 - Generate sinograms from the list-mode data with appropriate framing.
- Image Reconstruction:
 - Select a 3D OSEM reconstruction algorithm.
 - Set the number of iterations to 10 and the number of subsets to 8.
 - Apply corrections for attenuation, scatter, and random coincidences. The attenuation map
 is generated from the transmission or CT scan. Scatter and randoms corrections are
 typically performed using manufacturer-provided algorithms.
 - Reconstruct the images into a matrix of at least 128x128 with voxel sizes appropriate for the scanner.
- Post-reconstruction Processing:

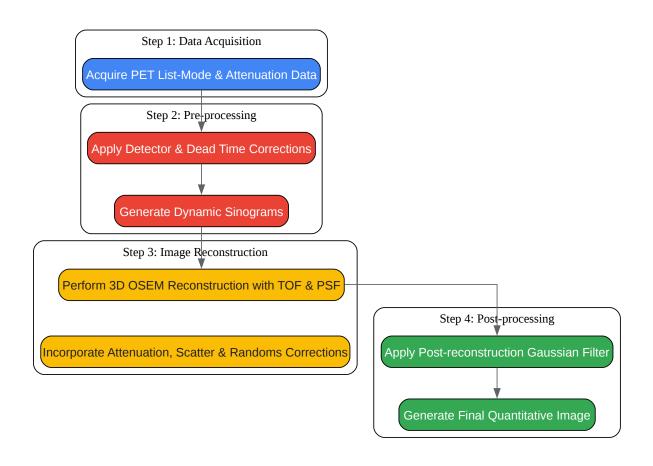
 Apply a 3D Gaussian filter with a 4.0 mm FWHM to the reconstructed images to reduce noise and improve image quality for analysis.

Protocol 2: Human PET Image Reconstruction

- Data Acquisition:
 - Position the subject comfortably in the PET scanner.
 - Perform a low-dose CT scan or an MR-based attenuation correction sequence (for PET/MR scanners) covering the brain.
 - Administer a bolus injection of [11C]GSK931145.
 - Acquire dynamic PET data in 3D list-mode for 90-120 minutes.
- Data Pre-processing:
 - Perform standard corrections for detector normalization and dead time.
 - Rebin the list-mode data into sinograms with appropriate time framing (e.g., increasing frame duration over the scan).
- Image Reconstruction:
 - Utilize a 3D OSEM iterative reconstruction algorithm. For enhanced image quality, incorporate Time-of-Flight (TOF) information and Point Spread Function (PSF) modeling if available on the scanner.
 - Set the number of iterations (e.g., 3) and subsets (e.g., 24).
 - Apply attenuation correction using the map derived from the CT or MR data.
 - Apply scatter and randoms correction using the scanner's built-in algorithms.
 - Reconstruct the images into a matrix (e.g., 128x128 or 256x256) with isotropic voxels.
- Post-reconstruction Processing:



 Apply a 3D Gaussian post-reconstruction filter with a FWHM between 4.0 and 6.0 mm to achieve the desired balance between image smoothness and spatial resolution.


Mandatory Visualization: Diagrams

The following diagrams illustrate the key workflows in [11C]**GSK931145** PET image reconstruction.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for [11C]GSK931145
 PET Image Reconstruction]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10773678#image-reconstruction-parameters-for-11c-gsk931145-pet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com